5-Nitrofuraldehyde-d2 Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrofuraldehyde-d2 Diacetate is a chemical compound with the molecular formula C9H7D2NO7 and a molecular weight of 245.18 g/mol . It is a deuterated derivative of 5-Nitro-2-furaldehyde diacetate, which is known for its applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 5-Nitrofuraldehyde-d2 Diacetate typically involves the nitration and esterification of furaldehyde. The process begins with the nitration of furaldehyde using a mixture of nitric acid and sulfuric acid at low temperatures (around 0°C). The nitrated product is then subjected to esterification with acetic anhydride to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Nitrofuraldehyde-d2 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-Aminofuraldehyde-d2 Diacetate.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
5-Nitrofuraldehyde-d2 Diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 5-Nitrofuraldehyde-d2 Diacetate involves the reduction of the nitro group to reactive intermediates within bacterial cells. These intermediates interact with ribosomal proteins, DNA, and other macromolecules, disrupting essential cellular processes and leading to bacterial cell death . The compound’s molecular targets include nitroreductases, which catalyze the reduction of the nitro group .
Vergleich Mit ähnlichen Verbindungen
5-Nitrofuraldehyde-d2 Diacetate can be compared with other nitrofuran derivatives such as:
5-Nitro-2-furaldehyde: Similar in structure but lacks the deuterium atoms.
5-Nitro-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a furan ring.
Nitrofurantoin: A well-known antibacterial agent used to treat urinary tract infections. The uniqueness of this compound lies in its deuterated form, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling
Eigenschaften
CAS-Nummer |
1346601-92-0 |
---|---|
Molekularformel |
C9H9NO7 |
Molekulargewicht |
245.183 |
IUPAC-Name |
[acetyloxy-(3,4-dideuterio-5-nitrofuran-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3/i3D,4D |
InChI-Schlüssel |
HSXKWKJCZNRMJO-NMQOAUCRSA-N |
SMILES |
CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C |
Synonyme |
2-(Diacetoxymethyl)-5-nitrofuran-d2; 5-Nitro-2-furanmethanediol-d2 Diacetate; 5-Nitro-2-furfurylidene-d2 Diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.